肯多霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

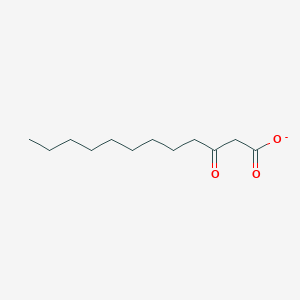

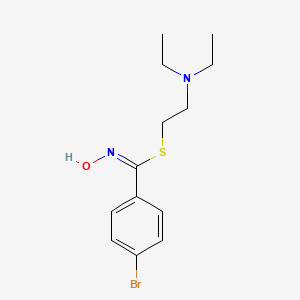

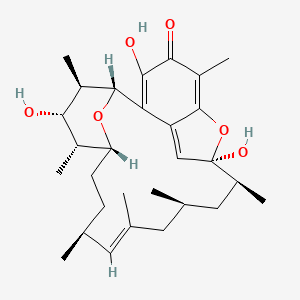

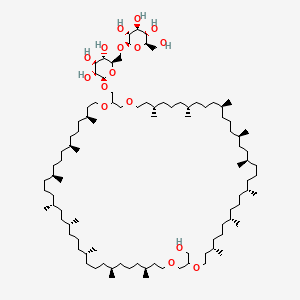

Kendomycin is a small-molecule natural product that has gained significant attention due to reported cytotoxicity against pathogenic bacteria and fungi as well as a number of cancer cell lines . It is an anticancer macrolide first isolated from Streptomyces violaceoruber . It has potent activity as an endothelin receptor antagonist and anti-osteoporosis agent .

Synthesis Analysis

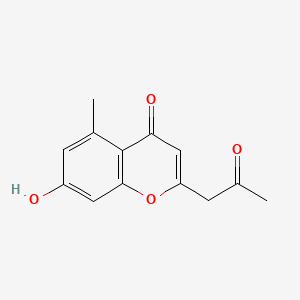

The total synthesis of Kendomycin has been accomplished by several groups, with the first total synthesis achieved by Lee and Yuan in 2004 . The synthesis involves building up the macrolide from four main fragments, resulting in a nicely convergent synthesis . The isolated double-bond is produced via a RCM step, completing the macrocycle .Molecular Structure Analysis

The structure of Kendomycin was elucidated using NMR spectroscopy . The biosynthetic gene cluster was identified by sequencing the genome of Streptomyces sp. Cl 58-27 and conducting a detailed analysis of secondary metabolism gene clusters using bioinformatic tools .Chemical Reactions Analysis

Kendomycin induces cellular responses indicative of cation stress comparable to the effects of established iron chelators . Addition of excess iron and copper attenuated kendomycin cytotoxicity in bacteria, yeast, and mammalian cells .Physical And Chemical Properties Analysis

Kendomycin has a molecular weight of 486.64 g/mol . It appears as a yellow powder and is soluble in DMSO and methanol .科学研究应用

抗菌机制

肯多霉素对革兰氏阴性菌和革兰氏阳性菌(包括耐甲氧西林金黄色葡萄球菌 (MRSA))表现出有效的抗菌活性。其抗菌机制表现为抑菌,影响细菌中心代谢途径、细胞分裂和应激反应中的众多蛋白质和基因。肯多霉素处理的细胞在细胞分裂过程中显示出间隔形成改变 (Elnakady 等人,2016)。

生物合成途径

肯多霉素的生物合成涉及混合 I 型/III 型聚酮化合物合成酶途径。该途径负责肯多霉素中独特的巨环支架形成,这在 ansa 化合物中是前所未有的。了解这一途径对于通过基因工程生产新型衍生物至关重要 (Wenzel 等人,2008)。

合成和结构研究

肯多霉素的合成,包括其独特的巨环结构,一直是广泛研究的主题。已经开发了多种策略,例如大环糖基化方法和 Petasis-Ferrier 重排,来合成肯多霉素及其类似物。这些研究有助于了解其结构复杂性以及创造具有增强生物活性的新衍生物的潜力 (Yuan 等人,2004)。

细胞毒性和作用方式

肯多霉素对多种人类肿瘤细胞系表现出强烈的细胞毒性作用。其细胞毒性机制涉及诱导肿瘤细胞凋亡和抑制蛋白酶体活性。这使得肯多霉素成为癌症治疗研究的潜在候选物 (Elnakady 等人,2007)。

阳离子螯合和广谱细胞毒性

肯多霉素对细菌、真菌和哺乳动物细胞的细胞毒性归因于其螯合阳离子的能力。这一特性可能是其广谱多药理学的基础,使其成为研究各种生物体中阳离子应激的宝贵化合物 (Tranter 等人,2020)。

安全和危害

属性

| 59785-91-0 | |

分子式 |

C32H61N13O9 |

分子量 |

771.9 g/mol |

IUPAC 名称 |

2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C32H61N13O9/c1-15(2)13-19(33)25(48)42-21(10-8-12-39-32(36)37)27(50)43-20(9-7-11-38-31(34)35)26(49)40-17(5)24(47)44-22(14-46)28(51)45-23(16(3)4)29(52)41-18(6)30(53)54/h15-23,46H,7-14,33H2,1-6H3,(H,40,49)(H,41,52)(H,42,48)(H,43,50)(H,44,47)(H,45,51)(H,53,54)(H4,34,35,38)(H4,36,37,39) |

InChI 键 |

PPBZOEOSJVJLRX-UHFFFAOYSA-N |

手性 SMILES |

C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C |

SMILES |

CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C |

规范 SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)N |

同义词 |

kendomycin TAN 2162 TAN-2162 TAN2162 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

](/img/structure/B1238195.png)